

# "2-(1,3-oxazol-5-yl)aniline CAS number lookup"

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(1,3-Oxazol-5-yl)aniline

Cat. No.: B1314406

[Get Quote](#)

## Technical Guide: 2-(1,3-Oxazol-5-yl)aniline

Disclaimer: The Chemical Abstracts Service (CAS) Registry Number for **2-(1,3-oxazol-5-yl)aniline** could not be definitively identified in publicly accessible databases at the time of this writing. A product matching this name is listed by Thermo Scientific with the MDL number MFCD07772822, suggesting its commercial availability. The information presented herein is based on data for structurally related compounds and general principles of oxazole chemistry and pharmacology.

## Chemical Identity and Properties

While specific quantitative data for **2-(1,3-oxazol-5-yl)aniline** is not readily available due to the unconfirmed CAS number, we can infer some properties based on its structure and comparison with its isomer, 4-(1,3-oxazol-5-yl)aniline (CAS: 1008-95-3).

Property	Inferred Value/Information	Reference Compound: 4-(1,3-oxazol-5-yl)aniline[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O
Molecular Weight	160.18 g/mol	160.17 g/mol
Appearance	Likely a solid at room temperature	Solid
Solubility	Expected to be soluble in organic solvents	No data available
SMILES	<chem>c1ccc(c(c1)N)c2cnco2</chem>	<chem>Nc1ccc(cc1)-c2cnco2</chem>
InChI Key	InChIKey=UZPQWOKKMYUK NI-UHFFFAOYSA-N	InChIKey=SLJBMRsOKUTXD F-UHFFFAOYSA-N

## Potential Synthesis Methodologies

The synthesis of 2,5-disubstituted oxazoles can be achieved through various synthetic routes. A common approach involves the cyclization of a  $\beta$ -hydroxy amide or the reaction of a nitrile with an amino alcohol. Given the structure of **2-(1,3-oxazol-5-yl)aniline**, a plausible synthetic route would be the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).

### Representative Experimental Protocol: Van Leusen Oxazole Synthesis

This protocol is a generalized procedure for the synthesis of 5-substituted oxazoles and would require optimization for the specific synthesis of **2-(1,3-oxazol-5-yl)aniline**.

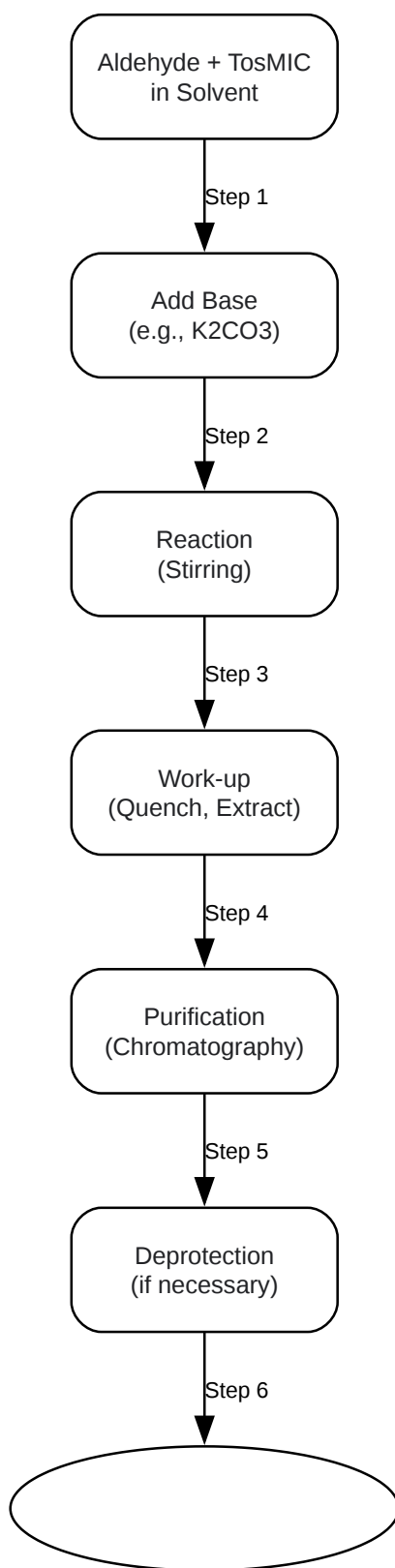
#### Materials:

- A suitable aldehyde precursor (e.g., a protected 2-aminobenzaldehyde derivative)
- Tosylmethyl isocyanide (TosMIC)
- Base (e.g., potassium carbonate, triethylamine)
- Solvent (e.g., methanol, dichloromethane)

#### Procedure:

- To a solution of the aldehyde (1 equivalent) in the chosen solvent, add TosMIC (1-1.2 equivalents).
- Add the base (2-3 equivalents) to the mixture.
- Stir the reaction at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the desired oxazole derivative.
- If a protecting group was used for the aniline, a subsequent deprotection step would be necessary.

#### Experimental Workflow: Van Leusen Oxazole Synthesis



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **2-(1,3-oxazol-5-yl)aniline** via the Van Leusen reaction.

## Potential Biological Activity and Signaling Pathways

The oxazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.<sup>[2]</sup> Many of these activities are attributed to the inhibition of specific protein kinases.

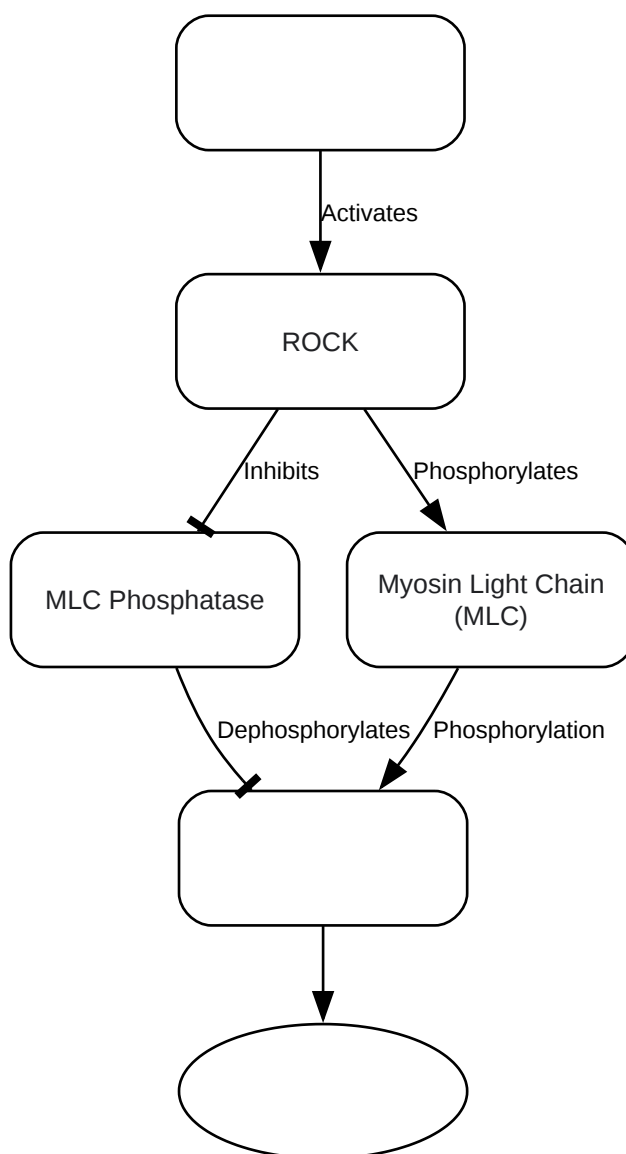
### 3.1. Kinase Inhibitory Activity

Oxazole derivatives have been identified as potent inhibitors of various kinases, playing crucial roles in cell signaling pathways.<sup>[3]</sup> Two such kinases that have been shown to be modulated by oxazole-containing compounds are Rho-associated coiled-coil containing protein kinase (ROCK) and Zipper-interacting protein kinase (ZIPK).

### 3.2. ROCK Signaling Pathway

The Rho/ROCK signaling pathway is a key regulator of cellular processes such as cell morphology, migration, and cytoskeletal remodeling.<sup>[4]</sup> Dysregulation of this pathway is implicated in various diseases, including cancer.<sup>[4]</sup> ROCK exists in two isoforms, ROCK1 and ROCK2.

#### ROCK Signaling Pathway



[Click to download full resolution via product page](#)

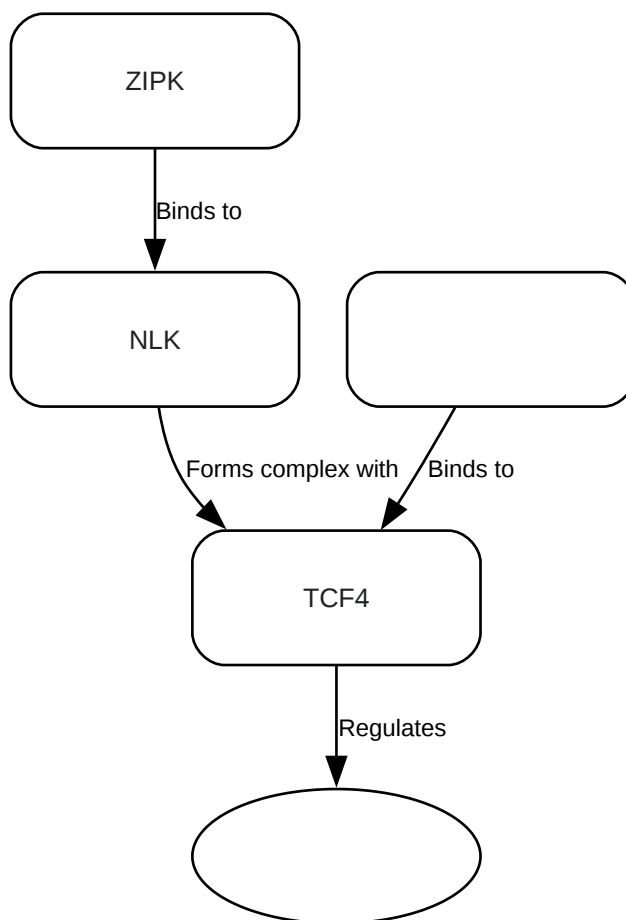
Caption: Simplified overview of the Rho/ROCK signaling pathway leading to actomyosin contraction.

An oxazol-5-one compound has been identified as a competitive inhibitor of ROCKII, demonstrating the potential for this class of compounds to target this pathway.[4][5] Inhibition of ROCK can lead to a decrease in the phosphorylation of downstream targets like Myosin Light Chain (MLC), thereby affecting cell contractility and migration.

### 3.3. ZIPK Signaling Pathway

Zipper-interacting protein kinase (ZIPK), also known as Death-Associated Protein Kinase 3 (DAPK3), is a serine/threonine kinase involved in apoptosis and smooth muscle contraction.[5] Recent studies have also implicated ZIPK in the regulation of the Wnt/ $\beta$ -catenin signaling pathway through its interaction with Nemo-like kinase (NLK).[6]

#### ZIPK in Wnt/ $\beta$ -Catenin Signaling



[Click to download full resolution via product page](#)

Caption: Interaction of ZIPK with the NLK/TCF4 complex in the Wnt/ $\beta$ -catenin signaling pathway.

By modulating the NLK/TCF4 complex, ZIPK can influence the expression of genes regulated by the Wnt pathway, which are often involved in cell proliferation and survival.[6] Therefore, inhibitors of ZIPK could have therapeutic potential in diseases characterized by aberrant Wnt signaling, such as certain cancers.

## Conclusion

While a definitive CAS number for **2-(1,3-oxazol-5-yl)aniline** remains to be established, its structural similarity to other biologically active oxazole derivatives suggests it may hold significant potential as a research tool and a lead compound in drug discovery. In particular, its potential to act as a kinase inhibitor, possibly targeting pathways such as ROCK and ZIPK, warrants further investigation. The synthesis of this compound is likely achievable through established methods for oxazole formation. Future studies should focus on the definitive synthesis and characterization of **2-(1,3-oxazol-5-yl)aniline**, followed by a thorough evaluation of its biological activities and mechanism of action.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(1,3-Oxazol-5-yl)aniline | C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O | CID 517747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Zipper interacting protein kinase (ZIPK): function and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zipper-interacting Protein Kinase (ZIPK) Modulates Canonical Wnt/ $\beta$ -Catenin Signaling through Interaction with Nemo-like Kinase and T-cell Factor 4 (NLK/TCF4) - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["2-(1,3-oxazol-5-yl)aniline CAS number lookup"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314406#2-1-3-oxazol-5-yl-aniline-cas-number-lookup]



**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)